REACTION_CXSMILES
|
[Mg].Br[C:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.[P:13]([Cl:16])(Cl)Cl>CCOCC>[C:3]12([P:13]([C:3]34[CH2:12][CH:7]5[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]5)[CH2:4]3)[CH2:10]4)[Cl:16])[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
BrC12CC3CC(CC(C1)C3)C2
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 30 minutes at −45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
To the reaction vessel 45 mL ether was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was gently refluxed for 15 hours, without mechanical stirring
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The resulting solution of Grignard reagent was taken up in a syringe
|
Type
|
ADDITION
|
Details
|
added very slowly dropwise to a separate
|
Type
|
CUSTOM
|
Details
|
flame-dried
|
Type
|
CUSTOM
|
Details
|
two-necked, round-bottom flask equipped with a reflux condenser which
|
Type
|
ADDITION
|
Details
|
During the addition the temperature
|
Type
|
CUSTOM
|
Details
|
kept below −25° C
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was placed into a heated oil bath
|
Type
|
TEMPERATURE
|
Details
|
(37° C.) and was gently refluxed for 22 hours
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solution was filtered through a cannula
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The solvent as well as some of the adamantane byproduct was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)P(Cl)C23CC1CC(CC(C2)C1)C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |